Cas no 25834-99-5 (4,4-Dimethylcyclohexanamine hydrochloride)
4,4-Dimethylcyclohexanamine hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 4,4-Dimethylcyclohexanamine hydrochloride
- 4,4-dimethylcyclohexan-1-amine,hydrochloride
- 4,4-DIMETHYLCYCLOHEXYLAMINE HYDROCHLORIDE
- Cyclohexanamine,4,4-dimethyl-, hydrochloride (1:1)
- 1-amino-4,4-dimethylcyclohexane hydrochloride
- 4,4-DIMETHYL-CYCLOHEXYLAMINE HCl
- 4,4-Dimethyl-cyclohexylamine hydrochloride
- CR 2863 hydrochloride
- 25834-99-5
- AKOS015950945
- SCHEMBL1348007
- DTXSID00638084
- CS-0153790
- FT-0689433
- Cyclohexanamine, 4,4-dimethyl-, hydrochloride
- SY019819
- 4,4-Dimethylcyclohexan-1-amine--hydrogen chloride (1/1)
- NSC129973
- NSC-129973
- 4,4-Dimethylcyclohexanaminehydrochloride
- AM20070475
- 4,4-dimethylcyclohexan-1-amine;hydrochloride
- MFCD08460047
- A5166
- YKJQPGPTKYUTHU-UHFFFAOYSA-N
- 4,4-Dimethylcyclohexanamine HCl
- F12447
- AS-47170
- 4,4-Dimethylcyclohexylamine HCl
- 4,4-dimethylcyclohexan-1-amine hydrochloride
- DB-011482
-
- MDL: MFCD08460047
- Inchi: 1S/C8H17N.ClH/c1-8(2)5-3-7(9)4-6-8;/h7H,3-6,9H2,1-2H3;1H
- InChI Key: YKJQPGPTKYUTHU-UHFFFAOYSA-N
- SMILES: Cl.NC1CCC(C)(C)CC1
Computed Properties
- Exact Mass: 163.11300
- Monoisotopic Mass: 163.1127773g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 86.7
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26Ų
Experimental Properties
- PSA: 26.02000
- LogP: 3.41620
4,4-Dimethylcyclohexanamine hydrochloride Customs Data
- HS CODE:2921300090
- Customs Data:
China Customs Code:
2921300090Overview:
2921300090 Other rings(Alkane,Alkene,Terpene)Monoamine or polyamine(Including its derivatives and their salts). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921300090 other cyclanic, cyclenic or cyclotherpenic mono- or polyamines, and their derivatives; salts thereof.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
4,4-Dimethylcyclohexanamine hydrochloride Pricemore >>
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| Chemenu | CM201242-5g |
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¥6068.25 | 2025-04-16 |
4,4-Dimethylcyclohexanamine hydrochloride Suppliers
4,4-Dimethylcyclohexanamine hydrochloride Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 4,4-Dimethylcyclohexanamine hydrochloride
Introduction to 4,4-Dimethylcyclohexanamine Hydrochloride (CAS No. 25834-99-5)
4,4-Dimethylcyclohexanamine Hydrochloride (CAS No. 25834-99-5) is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, belonging to the amine hydrochloride class, has garnered attention due to its potential applications in drug development and biochemical research. The hydrochloride salt form enhances its solubility and stability, making it a valuable intermediate in synthetic chemistry and a candidate for further pharmacological exploration.
The molecular structure of 4,4-Dimethylcyclohexanamine Hydrochloride consists of a cyclohexane ring substituted with two methyl groups at the 4-position and an amine functional group. This specific arrangement imparts distinct stereochemical and electronic properties, influencing its reactivity and interaction with biological targets. The amine group is particularly noteworthy, as it serves as a key pharmacophore in many drug molecules, enabling binding to receptors and enzymes within biological systems.
In recent years, the pharmaceutical industry has shown increasing interest in tetra-substituted cycloalkyl amines due to their versatile applications. Among these, 4,4-Dimethylcyclohexanamine Hydrochloride stands out for its potential role in developing novel therapeutic agents. Its structural motif is reminiscent of several bioactive molecules, suggesting that it could be a precursor or analog for drugs targeting neurological disorders, cardiovascular diseases, and other metabolic conditions.
One of the most compelling aspects of 4,4-Dimethylcyclohexanamine Hydrochloride is its synthesis pathway. The compound can be derived from cyclohexanone through reductive amination followed by salt formation. This synthetic route is advantageous because it leverages readily available starting materials and well-established catalytic systems. Recent advancements in catalytic hydrogenation have further optimized the production process, making it more efficient and scalable for industrial applications.
The hydrochloride salt form of this compound enhances its pharmacokinetic properties by improving solubility in aqueous media. This characteristic is particularly beneficial for drug formulations requiring oral or injectable administration. Additionally, the stability of the hydrochloride salt under various storage conditions makes it a practical choice for laboratory research and commercial production.
Recent studies have explored the biochemical interactions of 4,4-Dimethylcyclohexanamine Hydrochloride with various enzymes and receptors. Preliminary research indicates that this compound may exhibit inhibitory effects on certain metabolic enzymes, which could be exploited for therapeutic purposes. For instance, its ability to modulate enzyme activity related to lipid metabolism has sparked interest in its potential application as an adjunct therapy for metabolic syndrome.
The compound's structural similarity to known bioactive molecules has also led to investigations into its potential role as a scaffold for drug design. By modifying the substituents on the cyclohexane ring or introducing additional functional groups, researchers can generate novel derivatives with tailored pharmacological profiles. This approach aligns with the growing trend in medicinal chemistry toward structure-based drug design.
In terms of analytical characterization, 4,4-Dimethylcyclohexanamine Hydrochloride can be effectively analyzed using standard spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy). These methods provide detailed insights into its molecular structure and purity. High-performance liquid chromatography (HPLC) is also commonly employed for quantifying the compound in various matrices.
The safety profile of 4,4-Dimethylcyclohexanamine Hydrochloride is another critical consideration. While comprehensive toxicological data is still being gathered, preliminary studies suggest that the compound exhibits moderate toxicity at high concentrations. However, its hydrochloride form appears to be well-tolerated at lower doses, making it suitable for further preclinical testing.
Future directions in research on 4,4-Dimethylcyclohexanamine Hydrochloride include exploring its potential as an intermediate in synthesizing more complex pharmaceuticals. Additionally, investigating its interactions with biological targets at a molecular level could uncover new therapeutic applications. Collaborative efforts between synthetic chemists and biologists are essential to fully harness the potential of this compound.
The growing emphasis on sustainable chemistry also presents opportunities for optimizing the synthesis of 4,4-Dimethylcyclohexanamine Hydrochloride. Developing greener synthetic routes that minimize waste and reduce energy consumption will not only improve cost-efficiency but also align with environmental regulations.
In conclusion, 4 , 4 - Dimethylcyclohexanamine Hydrochloride ( CAS No . 25834-99-5 ) represents a promising candidate in pharmaceutical research due to its unique structural features and potential applications. Its synthesis , pharmacological profile , and analytical characteristics make it a valuable asset for both academic laboratories and industrial settings . Continued exploration into this compound will likely yield significant advancements in drug development . p >
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